N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a benzofuran moiety, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 3,4-dimethoxybenzaldehyde with a suitable diketone under acidic conditions.
Introduction of the Benzofuran Moiety: The benzofuran moiety is introduced via a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, under basic conditions.
Coupling Reaction: The final step involves the coupling of the chromen-4-one core with the benzofuran moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other tubulin inhibitors used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A natural product with a similar mechanism of action, inhibiting tubulin polymerization.
Colchicine: Another tubulin inhibitor with a simpler structure but similar biological activity.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of a chromen-4-one core and a benzofuran moiety, which provides a distinct structural framework that may offer enhanced binding affinity and selectivity for its molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C27H21NO7 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H21NO7/c1-31-21-9-7-15(11-24(21)33-3)23-14-19(29)18-13-17(8-10-20(18)34-23)28-27(30)25-12-16-5-4-6-22(32-2)26(16)35-25/h4-14H,1-3H3,(H,28,30) |
InChI Key |
QWRASIILNXIZQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC)OC |
Origin of Product |
United States |
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